![molecular formula C14H10FNO5 B6382936 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261924-28-0](/img/structure/B6382936.png)
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FMC-95) is a fluorinated nitrophenol compound used as a reagent in various scientific applications. It is a colorless, crystalline solid with a melting point of 145-147°C and a boiling point of 170-172°C. 4-FMC-95 has been found to be a useful reagent for a variety of synthetic processes and has been used in the synthesis of various organic compounds.
Scientific Research Applications
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including heterocyclic compounds, such as quinolines and pyridines, as well as in the preparation of various other organic materials. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antiviral agents.
Mechanism of Action
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% is a reagent used to facilitate the synthesis of various organic compounds. It acts as a catalyst in the reaction between 4-fluoro-3-methoxybenzaldehyde and 2-nitrobenzene, allowing for the formation of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% in high yields.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% is a reagent used in the synthesis of various organic compounds and has no known direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% is a useful reagent for a variety of synthetic processes and has been used in the synthesis of various organic compounds. It is relatively easy to use and is available in a variety of concentrations. However, it is a highly reactive compound and should be handled with care.
Future Directions
Future research on 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% could focus on its potential applications in the synthesis of new organic compounds, such as heterocyclic compounds and pharmaceuticals. Additionally, further research could focus on the development of more efficient and cost-effective synthesis methods for 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95%. Finally, further research could be conducted to explore the safety and toxicity of the compound in various laboratory settings.
Synthesis Methods
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 4-fluoro-3-methoxybenzaldehyde with 2-nitrobenzene in the presence of an acid catalyst. The reaction takes place in an aqueous solution and yields 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95% in high yields.
properties
IUPAC Name |
methyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAFAOSVKFBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686316 |
Source
|
Record name | Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261924-28-0 |
Source
|
Record name | Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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